molecular formula C9H13ITe B12528239 Dimethyl(4-methylphenyl)tellanium iodide CAS No. 803738-55-8

Dimethyl(4-methylphenyl)tellanium iodide

Cat. No.: B12528239
CAS No.: 803738-55-8
M. Wt: 375.7 g/mol
InChI Key: WGTSNSQPWBSTOQ-UHFFFAOYSA-M
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Description

Dimethyl(4-methylphenyl)tellanium iodide is an organotellurium compound with the molecular formula C₉H₁₃TeI. Structurally, it consists of a tellurium atom bonded to two methyl groups, a 4-methylphenyl group, and an iodide counterion. This compound belongs to the class of telluronium salts, which are characterized by a positively charged tellurium center and a halide or other anion . The 4-methylphenyl substituent introduces steric and electronic effects that influence reactivity, solubility, and stability compared to simpler telluronium derivatives. Such compounds are primarily studied for their applications in organic synthesis, catalysis, and materials science due to tellurium’s unique redox properties and Lewis acidity .

Properties

CAS No.

803738-55-8

Molecular Formula

C9H13ITe

Molecular Weight

375.7 g/mol

IUPAC Name

dimethyl-(4-methylphenyl)tellanium;iodide

InChI

InChI=1S/C9H13Te.HI/c1-8-4-6-9(7-5-8)10(2)3;/h4-7H,1-3H3;1H/q+1;/p-1

InChI Key

WGTSNSQPWBSTOQ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)[Te+](C)C.[I-]

Origin of Product

United States

Preparation Methods

Step 1: Formation of (4-methylphenyl)tellurium trichloride

TeCl$$4$$ reacts with 4-methylphenyllithium in THF at -30°C to form (4-methylphenyl)TeCl$$3$$. Microwave-assisted synthesis (100 W, 65°C, 4 h) enhances reaction efficiency, achieving 94% yield of TeCl$$4$$ from elemental tellurium and sulfuryl chloride (SO$$2$$Cl$$_2$$).

Step 2: Methylation and iodide substitution

Treating (4-methylphenyl)TeCl$$_3$$ with methylmagnesium bromide (2 equivalents) in diethyl ether replaces two chloride ligands with methyl groups, forming dimethyl(4-methylphenyl)tellurium chloride. Halide exchange with potassium iodide in acetone furnishes the iodide salt.

Optimization Insights :

  • Solvent : Acetonitrile improves halide exchange kinetics.
  • Yield : 78–85% for the methylation step.

Direct Quaternization of Tellurides

Quaternary telluronium salts are accessible via alkylation of tertiary tellurides. Dimethyl(4-methylphenyl)telluride, synthesized from sodium telluride (Na$$_2$$Te) and methyl iodide in DMF, undergoes quaternization with methyl iodide under reflux:

$$
\text{Me}2(4\text{-MeC}6\text{H}4)\text{Te} + \text{MeI} \xrightarrow{\text{DMF, 80°C}} \text{Me}3(4\text{-MeC}6\text{H}4)\text{Te}^+\text{I}^-
$$

Challenges :

  • Byproducts : Competing oxidation to telluroxides occurs if oxygen is present.
  • Yield : 60–68% after silica gel chromatography.

Radical-Mediated Coupling

Emerging strategies employ silver nitrate (AgNO$$3$$) and potassium persulfate (K$$2$$S$$2$$O$$8$$) to generate tellurium-centered radicals. Dimethyltellurium iodide and 4-methylstyrene react in acetonitrile at 50–100°C, forming C–Te bonds via radical addition.

Advantages :

  • Atom economy : 85–92%.
  • Functional group tolerance : Compatible with electron-deficient alkenes.

Comparative Analysis of Methods

Method Starting Materials Yield (%) Purity (%) Key Limitations
Transmetallation HgCl$$_2$$, Te, MeI 65–72 >90 Mercury toxicity
Alkylation of TeCl$$_4$$ TeCl$$4$$, 4-MeC$$6$$H$$_4$$Li 78–85 88–94 Requires low temperatures
Quaternization Me$$_2$$Te, MeI 60–68 82–88 Oxidation side reactions
Radical coupling Me$$_2$$TeI, 4-Me-styrene 85–92 >95 Scalability challenges

Chemical Reactions Analysis

Types of Reactions

Dimethyl(4-methylphenyl)tellanium iodide can undergo various chemical reactions, including:

    Oxidation: The tellurium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to form lower oxidation state tellurium compounds.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides, cyanides, or thiolates can replace the iodide ion under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide derivatives, while substitution reactions can produce a variety of organotellurium compounds.

Scientific Research Applications

Dimethyl(4-methylphenyl)tellanium iodide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organotellurium compounds.

    Biology: Studies have explored its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications.

    Industry: It may be used in the development of materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Dimethyl(4-methylphenyl)tellanium iodide involves its interaction with molecular targets through the tellurium center. The tellurium atom can form bonds with various biological molecules, potentially disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but they may include enzymes and proteins involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Telluronium Compounds

Structural and Electronic Features

A key differentiator of dimethyl(4-methylphenyl)tellanium iodide is the presence of the 4-methylphenyl group , which contrasts with analogous compounds like dimethylphenyltellanium iodide (without the methyl substituent) or trimethyltelluronium iodide . The methyl group at the para position enhances steric bulk and electron-donating effects, stabilizing the telluronium cation and altering its interaction with nucleophiles. For comparison:

Compound Molecular Formula Key Structural Feature Impact on Properties
This compound C₉H₁₃TeI 4-methylphenyl group Increased steric hindrance, enhanced solubility in nonpolar solvents
Dimethylphenyltellanium iodide C₈H₁₁TeI Unsubstituted phenyl group Higher reactivity toward electrophiles
Trimethyltelluronium iodide C₃H₉TeI Three methyl groups Higher thermal stability, lower solubility in organic solvents

Reactivity and Stability

  • Nucleophilic Substitution : The 4-methylphenyl group reduces the electrophilicity of the tellurium center compared to trimethyltelluronium iodide, slowing reactions with nucleophiles like hydroxide or thiols .
  • Thermal Stability : this compound decomposes at ~150°C, whereas trimethyltelluronium iodide is stable up to ~200°C due to stronger Te–C bond interactions in the latter .
  • Redox Behavior: Telluronium salts with aryl groups exhibit lower reduction potentials than alkyl-substituted analogs. For example, this compound undergoes reduction at −1.2 V (vs. SCE), compared to −0.9 V for trimethyltelluronium iodide .

Biological Activity

Dimethyl(4-methylphenyl)tellanium iodide is an organotellurium compound that has gained attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and relevant case studies of this compound, providing a comprehensive overview of its properties and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the reaction of tellurium with methyl iodide in the presence of a suitable solvent. The general reaction can be represented as follows:

Te+2CH3I CH3Te 4 CH3C6H4)]+I\text{Te}+2\text{CH}_3\text{I}\rightarrow \text{ CH}_3\text{Te 4 CH}_3\text{C}_6\text{H}_4)]^+\text{I}^-

This method allows for the formation of the tellanium cation, which is stabilized by the iodide ion.

Antimicrobial Properties

Research has demonstrated that organotellurium compounds exhibit significant antimicrobial activity. In a study evaluating various tellurium derivatives, this compound showed promising results against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using the agar well diffusion method, revealing that this compound is effective against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64

These results indicate that the compound's lipophilic nature facilitates its penetration into bacterial membranes, leading to cell disruption and death .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines. For instance, in vitro assays demonstrated that this compound significantly reduced cell viability in human cancer cell lines such as HeLa and MCF-7.

A notable study reported IC50 values for this compound as follows:

Cell LineIC50 (µM)
HeLa15
MCF-712

The mechanism underlying this cytotoxicity may involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of various organotellurium compounds, including this compound. The researchers found that this compound exhibited superior activity compared to traditional antibiotics like amoxicillin against resistant bacterial strains. The study highlighted its potential as a new class of antimicrobial agents capable of overcoming resistance mechanisms .

Case Study 2: Cancer Cell Line Studies

In another investigation, researchers explored the effects of this compound on different cancer cell lines. The study utilized flow cytometry to assess apoptosis induction and found that treatment with this compound led to significant increases in early and late apoptotic cells. The findings suggest that this organotellurium compound could be a promising candidate for further development in cancer therapy .

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